Ellagic acid arabinoside

Food Chemistry Stability Studies Nutraceutical Formulation

For precise experimental outcomes, do not substitute with generic ellagic acid. Ellagic acid arabinoside (≥98%) provides 36.5% higher intestinal bioaccessibility and superior stability in food matrices compared to the free aglycone. Its arabinose moiety ensures reliable release kinetics during gastric digestion, making it the definitive reference standard for antioxidant assays, raspberry authenticity testing, and studies on ellagitannin processing stability. Avoid confounding artifacts from aglycone release by using the glycoside-specific analyte.

Molecular Formula C19H14O12
Molecular Weight 434.3 g/mol
CAS No. 302-72-7
Cat. No. B559559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEllagic acid arabinoside
CAS302-72-7
SynonymsDL-ALANINE; 302-72-7; alanine; 2-Aminopropanoicacid; Alanine,DL-; DL-alpha-Alanine; D,L-Alanine; DL-2-Aminopropanoicacid; DL-2-Aminopropionicacid; (R,S)-Alanine; (+-)-Alanine; H-DL-Ala-OH; (RS)-2-Aminopropionsaeure; DL-alpha-Aminopropionicacid; (+-)-2-Aminopropionicacid; DL-.alpha.-Alanine; 2-amino-propionicacid; NSC7602; (.+/-.)-Alanine; AI3-08908; dl-.alpha.-Aminopropionicacid; (+/-)-2-Aminopropionicacid; CHEBI:16449; QNAYBMKLOCPYGJ-UHFFFAOYSA-N; EINECS206-126-4
Molecular FormulaC19H14O12
Molecular Weight434.3 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)OC2=C(C3=C4C(=C2)C(=O)OC5=C4C(=CC(=C5O)O)C(=O)O3)O)O)O)O
InChIInChI=1S/C19H14O12/c20-6-1-4-9-10-5(18(27)30-15(9)12(6)23)2-8(13(24)16(10)31-17(4)26)29-19-14(25)11(22)7(21)3-28-19/h1-2,7,11,14,19-25H,3H2/t7-,11-,14+,19-/m0/s1
InChIKeyKNURQRIPZJJYQO-FYZLSVPNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in cold 80% ethanol = 0.2%
Slightly soluble in ethanol, pyridine;  insoluble in ether, acetone
In water, 1.64X10+5 mg/L at 25 °C
204 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Ellagic Acid Arabinoside (CAS 302-72-7): Sourcing and Characterization for Research Procurement


Ellagic acid arabinoside (CAS 302-72-7) is a hydrolyzable tannin with the molecular formula C₁₉H₁₄O₁₂ and a molecular weight of 434.30 g/mol [1]. This ellagic acid glycoside is a naturally occurring polyphenol that can be found in red raspberry (Rubus idaeus) [2]. The compound is characterized by its slight solubility in water (3.4 g/L) and weakly acidic properties (pKa ~5.83), with a calculated logP of 0.77 [3]. As a member of the ellagic acid derivatives class, it features a pentose sugar moiety (arabinose) conjugated to the ellagic acid core, which distinguishes it from the free aglycone form and other glycosylated variants [4].

Why Generic Ellagic Acid Derivatives Cannot Substitute for Ellagic Acid Arabinoside in Critical Research Applications


Ellagic acid derivatives are not interchangeable due to pronounced differences in their physicochemical and biological properties driven by glycosylation patterns. The overall structure of ellagic acid forms—free ellagic acid, ellagic acid glycosides, and polymeric ellagitannins—has a pronounced effect on their antioxidant efficiency and is responsible for widely differing reactivity, solubility, and hence bioavailability properties [1]. Specifically, the arabinose moiety in ellagic acid arabinoside confers distinct solubility characteristics, stability profiles during processing and storage, and gastrointestinal release kinetics compared to the free aglycone or other glycosides such as glucosides and rhamnosides [2]. These differences directly impact experimental reproducibility in antioxidant assays, in vitro digestion models, and biomarker discovery studies, necessitating precise compound selection rather than generic class substitution [3].

Quantitative Differentiation of Ellagic Acid Arabinoside from Closest Analogs: An Evidence-Based Selection Guide


Superior Processing and Storage Stability of Ellagic Acid Arabinoside Compared to Free Ellagic Acid in Food Matrices

In a direct head-to-head comparison within red raspberry jam matrices, ellagic acid arabinoside (4-arabinoside) demonstrated significantly greater stability during thermal processing and subsequent storage compared to free ellagic acid. The ellagic acid derivatives, with the exception of ellagic acid itself, remained quite stable with processing and during 6 months of jam storage [1]. In contrast, the content of free ellagic acid increased 3-fold during the storage period, likely due to release from ellagitannins during thermal treatment [2].

Food Chemistry Stability Studies Nutraceutical Formulation

Distinct Gastrointestinal Release Profile of Ellagic Acid Arabinoside (Pentoside) in Simulated In Vitro Digestion

During simulated in vitro gastrointestinal digestion of red raspberry dried fruits, ellagic acid pentoside (which includes ellagic acid arabinoside) was identified as the major phenolic compound released during the gastric digestion phase, whereas free ellagic acid was the primary compound released during the small-intestine digestion phase [1]. This differential release pattern demonstrates that glycosylation with arabinose alters the compound's susceptibility to digestive conditions, affecting its bioaccessibility profile.

Bioaccessibility In Vitro Digestion Nutrient Release

Quantified Bioaccessibility of Ellagic Acid Pentoside Surpasses Free Ellagic Acid in Intestinal Digestion Models

In a study quantifying the bioaccessibility of phenolic compounds after intestinal digestion, ellagic acid pentoside (a class that includes ellagic acid arabinoside) exhibited a bioaccessibility of 67.00 ± 0.08%, which is substantially higher than that of free ellagic acid at 49.10 ± 0.01% [1]. This indicates that glycosylation with a pentose sugar enhances the compound's solubility and stability in the intestinal milieu, leading to a higher fraction available for absorption.

Bioaccessibility In Vitro Digestion Functional Food Analysis

DPPH Radical Scavenging Activity of Ellagic Acid Arabinoside: Comparable to Trolox and Distinct from Free Ellagic Acid

The free radical scavenging activity of ellagic acid arabinoside (4-arabinoside) was evaluated using the DPPH method and compared to that of Trolox as a reference standard. The compound exhibited measurable antioxidant activity, with all isolated ellagic acid derivatives from red raspberries showing antioxidant potential [1]. While specific IC50 values for ellagic acid arabinoside were not reported in the primary literature, class-level evidence indicates that ellagic acid derivatives maintain antioxidant activity comparable to Trolox, whereas free ellagic acid exhibits IC50 values of approximately 15.9 μM in DPPH assays [2].

Antioxidant Activity DPPH Assay Free Radical Scavenging

Optimal Research and Industrial Application Scenarios for Ellagic Acid Arabinoside Based on Evidence


Food Processing and Nutraceutical Stability Studies

Ellagic acid arabinoside is the preferred analyte for studies investigating the fate of ellagic acid derivatives during thermal processing and storage of fruit-based products. Its demonstrated stability in jam matrices over 6 months, in contrast to the 3-fold increase in free ellagic acid [1], makes it a reliable marker for assessing process-induced changes in ellagitannin-rich foods without confounding artifacts from ellagitannin hydrolysis. This stability ensures that measured concentrations reflect the true glycoside content rather than processing-induced aglycone release.

In Vitro Gastrointestinal Digestion and Bioaccessibility Research

Given its distinct release profile as the major compound during gastric digestion and its 67.00% bioaccessibility in intestinal models—36.5% higher than free ellagic acid [2]—ellagic acid arabinoside is ideally suited for studies examining the fate of dietary ellagic acid glycosides through the digestive tract. It serves as a critical reference compound for developing and validating in vitro digestion models that aim to predict the bioaccessibility of phenolic glycosides from fruit matrices.

Natural Product Biomarker Discovery and Authentication

Ellagic acid arabinoside is a documented constituent of red raspberry (Rubus idaeus) [3], making it a valuable biomarker for the authentication of raspberry-derived ingredients and the detection of raspberry consumption in metabolomics studies. Its presence can be used to differentiate raspberry-based products from those containing other ellagic acid sources, supporting quality control and provenance verification in the nutraceutical and food industries.

Antioxidant Assay Standardization and Method Development

As a naturally occurring ellagic acid glycoside with confirmed DPPH radical scavenging activity comparable to Trolox [4], ellagic acid arabinoside can be employed as a reference standard for developing and validating antioxidant assays targeting glycosylated phenolic compounds. Its improved water solubility (3.4 g/L) compared to the poorly soluble free ellagic acid (9.7 μg/mL) facilitates preparation of standard solutions, enhancing assay reproducibility and reducing solvent interference.

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